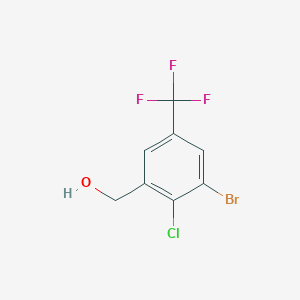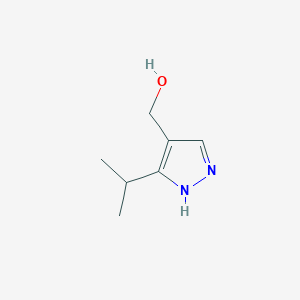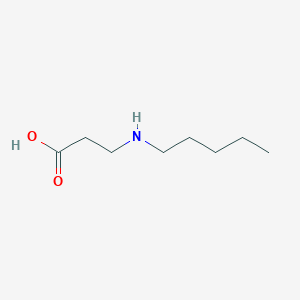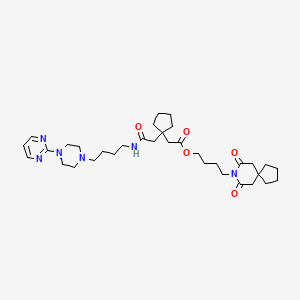![molecular formula C9H5FOS B13429128 5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
5-Fluorobenzo[b]thiophene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorobenzo[b]thiophene-6-carbaldehyde is a fluorinated heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[b]thiophene-6-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine atom and aldehyde group. One common method is the electrophilic fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow chemistry and catalytic processes are often employed to optimize reaction conditions and minimize waste. The use of automated synthesis platforms can also enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and organolithium reagents.
Major Products Formed
Oxidation: 5-Fluorobenzo[b]thiophene-6-carboxylic acid.
Reduction: 5-Fluorobenzo[b]thiophene-6-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles and as a precursor for various functionalized benzothiophenes.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole-dipole interactions. The aldehyde group can act as a reactive site for covalent modification of target proteins, leading to altered biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluorobenzo[b]thiophene-3-carboxylic acid
- 5-Fluorobenzo[b]thiophene-2-carboxylic acid
- 5-Fluorobenzo[b]thiophene-6-methanol
Uniqueness
5-Fluorobenzo[b]thiophene-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C9H5FOS |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H |
Clé InChI |
XGXONEQEGGDNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CC(=C(C=C21)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
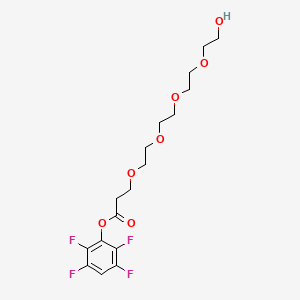
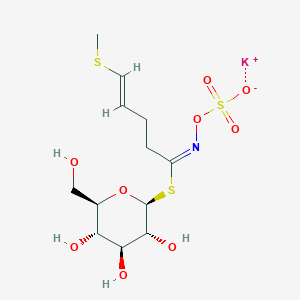
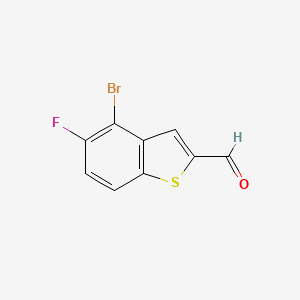
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)
